
JNJ-40411813
Overview
Description
JNJ-40411813 (ADX71149) is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), developed for treating neuropsychiatric disorders such as schizophrenia, depression, and epilepsy. It enhances endogenous glutamate signaling by binding to an allosteric site on the mGlu2 receptor, distinct from the orthosteric ligand-binding domain . Preclinical and clinical studies demonstrate its ability to modulate glutamatergic neurotransmission, improve cognitive deficits, and reduce psychotic symptoms without direct agonist activity .
Preparation Methods
Synthetic Routes and Chemical Synthesis
Core Structure and Initial Synthesis Pathway
JNJ-40411813 belongs to the 3-azabicyclo[3.1.0]hexyl derivative class, characterized by a bicyclic core structure critical for mGlu2 receptor affinity. The synthesis begins with the construction of the 3-azabicyclo[3.1.0]hexane scaffold, achieved through a [3+2] cycloaddition reaction between a nitrone and a diazo compound. This step establishes the fused bicyclic system, which is subsequently functionalized with substituents to enhance receptor binding and metabolic stability.
Key intermediates include the introduction of a chlorophenyl group at the 6-position of the bicyclic core, a modification that optimizes interactions with the mGlu2 receptor’s allosteric site. The chlorophenyl moiety is introduced via Ullmann coupling, employing copper(I) iodide as a catalyst and dimethylformamide (DMF) as the solvent at elevated temperatures (80–100°C).
Substituent Optimization and Structural Analogues
The R1 substituent on the bicyclic core plays a pivotal role in pharmacokinetic properties. Initial synthetic efforts explored alkyl chains such as 1-butyl and 3-methyl-1-butyl, but these exhibited suboptimal oral bioavailability due to rapid hepatic metabolism. Replacement with a cyclopropylmethyl group (R1 = (cyclopropyl)methyl) significantly improved metabolic stability, as evidenced by a 31% absolute oral bioavailability in fed rats. This modification was achieved through nucleophilic substitution reactions, utilizing cyclopropylmethyl bromide and potassium carbonate in acetonitrile under reflux conditions.
The X linker (covalent bond or O–CH2) and Ar aromatic group (unsubstituted phenyl or 2,5-dichlorophenyl) were optimized to balance receptor occupancy and off-target effects. For instance, the O–CH2 linker reduced 5HT2A receptor affinity compared to a direct covalent bond, mitigating potential side effects.
Reaction Conditions and Catalytic Processes
Catalytic Systems and Solvent Selection
The synthesis of this compound employs heterogeneous catalysis for key steps, including palladium-mediated cross-couplings and copper-catalyzed Ullmann reactions. For example, the introduction of the chlorophenyl group utilizes a CuI/1,10-phenanthroline catalytic system, achieving yields exceeding 75% under optimized conditions. Solvent selection is critical: polar aprotic solvents like DMF enhance reaction rates for Ullmann couplings, while tetrahydrofuran (THF) is preferred for Grignard reactions involving organomagnesium reagents.
Temperature and Time Optimization
Reaction temperatures are meticulously controlled to avoid decomposition of heat-sensitive intermediates. The cycloaddition step proceeds at 0–5°C to prevent side reactions, while subsequent alkylations require elevated temperatures (50–60°C) to drive completion. Total synthesis from starting materials to final product typically spans 8–10 steps, with an overall yield of 12–15% in laboratory-scale batches.
Purification and Analytical Characterization
Chromatographic Techniques
Purification of this compound intermediates relies on flash chromatography using silica gel (230–400 mesh) and gradient elution with ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures ≥98% purity for in vivo studies. Critical impurities, such as dechlorinated byproducts, are monitored via ultraviolet (UV) detection at 254 nm.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The $$ ^1H $$-NMR spectrum of this compound exhibits characteristic signals at δ 3.85 ppm (O–CH2 protons) and δ 1.45–1.60 ppm (cyclopropyl methylene protons). Mass spectrometry (MS) analysis via electrospray ionization (ESI) confirms the molecular ion peak at m/z 389.2 [M+H]$$^+$$.
Formulation and Scale-Up Considerations
Preclinical Formulation Strategies
For in vivo studies, this compound is formulated as a hydrochloride salt in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility. This formulation achieves a maximum plasma concentration ($$ C{\text{max}} $$) of 938 ng/mL within 0.5 hours post-administration in rats, with a terminal half-life ($$ t{1/2} $$) of 2.3 hours.
Process Scale-Up Challenges
Scale-up from milligram to kilogram quantities introduced challenges in reproducibility due to exothermic reactions during cycloaddition. Implementing jacketed reactors with precise temperature control (-10 to 5°C) mitigated thermal runaway risks. Additionally, transitioning from batch to continuous flow chemistry for Ullmann couplings improved yield consistency by 18%.
Comparative Analysis of Synthetic Methodologies
The table below contrasts laboratory-scale and pilot-scale synthesis parameters for this compound:
Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
---|---|---|
Cycloaddition Yield | 68% | 72% |
Ullmann Coupling Time | 24 h | 18 h |
Final Purity (HPLC) | 98.5% | 99.2% |
Overall Yield | 12% | 14% |
Chemical Reactions Analysis
Types of Reactions
JNJ-40411813 primarily undergoes the following types of reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the chlorine and butyl groups.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Dimethyl sulfoxide (DMSO) is commonly used as a solvent.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the specific synthetic route.
Major Products Formed
The major product formed from the reactions involving this compound is the final compound itself, which is a 1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridin-2-one structure .
Scientific Research Applications
JNJ-40411813 has several scientific research applications, including:
Psychiatric Disorders: It is being studied for its potential to treat schizophrenia and anxious depression. .
Epilepsy: The compound is also being investigated for its potential use in treating epilepsy.
Neurotransmitter Modulation: this compound modulates the release of glutamate, an important neurotransmitter in the brain.
Mechanism of Action
JNJ-40411813 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). This receptor plays a key role in regulating the release of glutamate in the brain. By enhancing the activity of mGlu2, this compound helps to normalize the excessive release of glutamate, which is often associated with neurological disorders such as schizophrenia and epilepsy .
Comparison with Similar Compounds
Key Pharmacological Properties
- EC50 values :
- Selectivity : >50-fold selectivity over mGlu3 and other mGlu subtypes; moderate 5HT2A affinity (IC50 = 102 nmol/L for metabolite JNJ-42159052) .
- Pharmacokinetics :
JNJ-40411813 belongs to a class of mGlu2 PAMs, which includes JNJ-42153605 , AZD8529 , and LY-404039 . Below is a comparative analysis:
JNJ-42153605
AZD8529
- Clinical Trials: Phase II monotherapy trial in schizophrenia failed to show efficacy, unlike the active comparator risperidone .
LY-404039 (LY-2140023 prodrug)
- Mechanism: Orthosteric mGlu2/3 agonist (non-selective) .
- Clinical Results :
- Limitations : Broader receptor activation (mGlu3) may contribute to tolerance development, unlike the selective mGlu2 PAM activity of this compound .
Data Tables
Table 1: Pharmacodynamic Comparison
Compound | Target | EC50/ED50 (nmol/L or mg/kg) | Selectivity (vs. mGlu3) | 5HT2A Activity |
---|---|---|---|---|
This compound | mGlu2 PAM | 64–147 (in vitro) | >50-fold | Moderate (via metabolite) |
JNJ-42153605 | mGlu2 PAM | 5.4 (ED50, mice) | >50-fold | Higher antagonism |
AZD8529 | mGlu2 PAM | N/A | >50-fold | None |
LY-404039 | mGlu2/3 agonist | N/A | None | None |
Table 2: Clinical Trial Outcomes
Mechanistic and Structural Insights
- Binding Mode : Cryo-EM studies reveal this compound binds to a transmembrane domain pocket in mGlu2, stabilizing an active receptor conformation. This contrasts with negative allosteric modulators (NAMs), which bind to an overlapping region but induce inverse effects .
- Metabolites : JNJ-42159052 (a major metabolite) contributes to 5HT2A receptor blockade, a feature absent in AZD8529 .
Biological Activity
JNJ-40411813, also known as ADX71149, is a novel compound that acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). This compound has garnered attention for its potential therapeutic applications in treating psychiatric disorders, particularly schizophrenia and anxiety, by addressing both positive and negative symptoms without the side effects commonly associated with traditional antipsychotics.
This compound enhances the activity of mGluR2, a receptor implicated in various neuropsychiatric conditions. The compound exhibits specific pharmacological properties, including:
- EC50 Values :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : Rapid absorption with a maximum concentration () of 938 ng/mL within 0.5 hours post-administration.
- Bioavailability : An absolute oral bioavailability of approximately 31% .
- Half-life : The elimination half-life () ranges from 19.4 to 34.2 hours across different doses .
Efficacy in Clinical Trials
Clinical studies have demonstrated that this compound can significantly impact cognitive functions and subjective awareness:
- In a phase I study, doses of 150 mg resulted in improved continuity of attention scores and ameliorated withdrawal symptoms associated with smoking .
- The compound was also shown to reduce ketamine-induced negative symptoms by approximately 43% .
Preclinical Studies
Preclinical evaluations have highlighted the potential of this compound in behavioral models predictive of antipsychotic efficacy. Key findings include:
- Sleep Architecture : this compound was found to suppress REM sleep while promoting deep sleep in rodent models, suggesting a potential role in regulating sleep patterns .
- Receptor Occupancy : Ex vivo studies indicated significant mGlu2 receptor occupancy with an effective dose (ED50) of 16 mg/kg when administered orally .
Clinical Observations
In clinical settings, this compound has shown promise in addressing the residual negative symptoms experienced by schizophrenia patients. A dosage regimen of 100 mg/day has been suggested for optimal therapeutic effects as an adjunctive treatment to existing antipsychotic medications .
Summary of Findings
The following table summarizes critical data regarding the biological activity and pharmacological profile of this compound:
Parameter | Value |
---|---|
EC50 (GTPγS Binding Assay) | 147 ± 42 nmol/L |
EC50 (Ca Mobilization) | 64 ± 29 nmol/L |
938 ng/mL at 0.5 h | |
Bioavailability | ~31% |
19.4 - 34.2 hours | |
ED50 (mGlu2 Receptor Occupancy) | 16 mg/kg (p.o.) |
Clinical Efficacy | Reduced negative symptoms by ~43% |
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets and mechanisms of action of JNJ-40411813?
this compound is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) with an EC50 of 147 nM at human mGlu2 receptors. It enhances glutamate-induced [35S]GTPγS binding and Ca²⁺ signaling in vitro . At higher concentrations, it exhibits weak agonist activity (EC50: 2,159 nM) and moderate affinity for 5HT2A receptors (IC50: 102 nM for its metabolite JNJ-42159052) . Methodological approach: Use radioligand binding assays (e.g., [3H]LY341495 displacement) and functional assays (e.g., GTPγS binding, Ca²⁺ flux) to validate target engagement and selectivity.
Q. What preclinical pharmacokinetic (PK) properties support its clinical development?
In rats, this compound has moderate oral bioavailability (31%) with rapid absorption (Tmax: 0.5 h) and a plasma half-life of 2.3–2.5 h. Brain-to-plasma ratios indicate sufficient CNS penetration due to lipophilicity . Methodological note: Conduct PK studies using LC-MS to measure plasma/brain concentrations and model dose-exposure relationships using nonlinear mixed-effects (NLME) software.
Q. How does this compound affect sleep-wake architecture in animal models?
In rats, oral administration (3–30 mg/kg) increases deep sleep duration by 20–30% and reduces transitions to wakefulness, suggesting mGlu2-mediated stabilization of sleep continuity . Experimental design: Use polysomnography (EEG/EMG/EOG) and automated sleep-stage scoring tools (e.g., SleepSign) to quantify state transitions and spectral power.
Advanced Research Questions
Q. How can contradictory clinical outcomes (e.g., efficacy in schizophrenia vs. anxious depression) be reconciled?
In a Phase IIa schizophrenia trial (n=92), this compound (50–150 mg b.i.d.) improved negative symptoms, but no benefit was observed in anxious depression (n=121) despite remission in a panic disorder subgroup (n=5) . Methodological strategy: Perform post hoc analyses using hierarchical clustering or machine learning to identify patient subgroups with distinct biomarker profiles (e.g., glutamate/5HT levels).
Q. What experimental approaches differentiate the contributions of mGlu2 PAM activity vs. 5HT2A antagonism (via metabolite JNJ-42159052)?
The metabolite JNJ-42159052 contributes to 5HT2A receptor occupancy (IC50: 102 nM) but lacks mGlu2 activity. Experimental validation: Use selective receptor knockout models (e.g., mGlu2⁻/⁻ mice) or co-administration of 5HT2A antagonists (e.g., ketanserin) in behavioral assays .
Q. How should dose titration be optimized to mitigate adverse effects like dizziness?
In Phase I trials, dizziness incidence decreased with gradual titration. Recommendation: Implement adaptive dose-escalation designs (e.g., Bayesian continual reassessment) to balance tolerability and target engagement .
Q. What in vitro/in vivo models best predict this compound’s efficacy in neuropsychiatric disorders?
The rat sleep-wake EEG model correlates with mGlu2 occupancy (EC50: 370 nM) and predicts clinical dosing. Methodological note: Combine receptor occupancy studies (ex vivo autoradiography) with translational PK-PD modeling to extrapolate efficacious human doses .
Q. Data Analysis and Interpretation
Q. How can PK-PD modeling address interspecies differences in drug metabolism?
this compound’s clearance in rats (1.4 L/h/kg) exceeds human values, necessitating allometric scaling. Approach: Use physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to adjust for species-specific CYP450 metabolism and protein binding .
Q. What statistical methods resolve variability in receptor occupancy studies?
Time-course occupancy data (0.5–24 h post-dose) are best analyzed using an Emax model with hysteresis correction for delayed brain penetration .
Q. How should conflicting results from exploratory trials guide future study designs?
The schizophrenia trial’s open-label extension (10 weeks) provided durability data, while the depression trial’s negative primary endpoint highlights the need for biomarker-enriched cohorts. Recommendation: Design Phase IIb trials with adaptive endpoints (e.g., sequential parallel comparison design) .
Properties
IUPAC Name |
1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGJHCDLQSAHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032323 | |
Record name | ADX-71149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1127498-03-6 | |
Record name | JNJ-40411813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-40411813 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADX-71149 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JNJ-40411813 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.